Cas no 1213050-52-2 ((1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine)

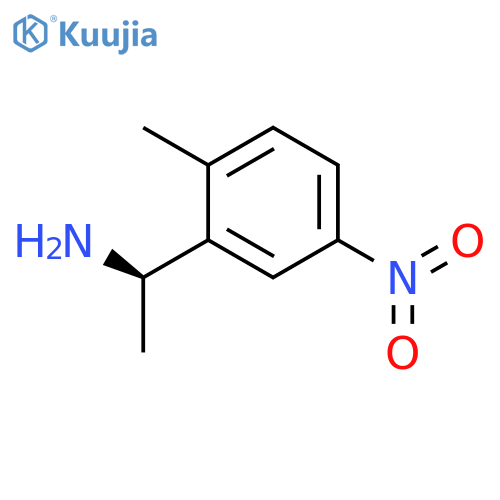

1213050-52-2 structure

商品名:(1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine

(1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine 化学的及び物理的性質

名前と識別子

-

- (1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine

- (R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine

-

- インチ: 1S/C9H12N2O2/c1-6-3-4-8(11(12)13)5-9(6)7(2)10/h3-5,7H,10H2,1-2H3/t7-/m1/s1

- InChIKey: VDXFFWBAGCRBPN-SSDOTTSWSA-N

- ほほえんだ: [C@@H](C1C(=CC=C(C=1)N(=O)=O)C)(N)C

(1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1829079-0.1g |

(1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine |

1213050-52-2 | 0.1g |

$1031.0 | 2023-09-19 | ||

| Enamine | EN300-1829079-0.25g |

(1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine |

1213050-52-2 | 0.25g |

$1078.0 | 2023-09-19 | ||

| Enamine | EN300-1829079-1g |

(1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine |

1213050-52-2 | 1g |

$1172.0 | 2023-09-19 | ||

| Enamine | EN300-1829079-1.0g |

(1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine |

1213050-52-2 | 1g |

$1172.0 | 2023-06-03 | ||

| Enamine | EN300-1829079-2.5g |

(1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine |

1213050-52-2 | 2.5g |

$2295.0 | 2023-09-19 | ||

| Enamine | EN300-1829079-10g |

(1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine |

1213050-52-2 | 10g |

$5037.0 | 2023-09-19 | ||

| Enamine | EN300-1829079-5.0g |

(1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine |

1213050-52-2 | 5g |

$3396.0 | 2023-06-03 | ||

| Enamine | EN300-1829079-0.05g |

(1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine |

1213050-52-2 | 0.05g |

$983.0 | 2023-09-19 | ||

| Enamine | EN300-1829079-0.5g |

(1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine |

1213050-52-2 | 0.5g |

$1124.0 | 2023-09-19 | ||

| Enamine | EN300-1829079-10.0g |

(1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine |

1213050-52-2 | 10g |

$5037.0 | 2023-06-03 |

(1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine 関連文献

-

George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

-

Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681

-

5. Book reviews

1213050-52-2 ((1R)-1-(2-methyl-5-nitrophenyl)ethan-1-amine) 関連製品

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量